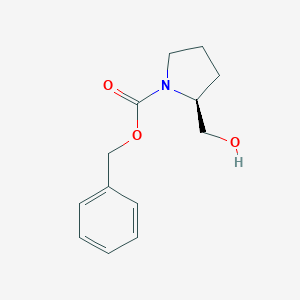

Cbz-L-Prolinol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-9-12-7-4-8-14(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTNHGVCFWDNDP-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455098 | |

| Record name | Cbz-L-Prolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6216-63-3 | |

| Record name | Cbz-L-Prolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate, a crucial chiral building block in modern medicinal chemistry. The document details its discovery, synthesis, and characterization, with a focus on its application in the development of therapeutic agents, particularly histone deacetylase (HDAC) inhibitors. Detailed experimental protocols, quantitative data, and visualizations of synthetic workflows are presented to serve as a practical resource for researchers in the field.

Introduction: Discovery and Significance

Benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate, also known as N-Cbz-L-prolinol, is a synthetic chiral molecule derived from the naturally occurring amino acid L-proline. Its "discovery" is not marked by a singular event but rather by its emergence as a key intermediate in the synthesis of more complex molecules. The development of amino acid protection strategies, particularly the introduction of the benzyloxycarbonyl (Cbz) group by Max Bergmann and Leonidas Zervas in the 1930s, laid the groundwork for the synthesis of such derivatives. The subsequent development of selective reducing agents allowed for the conversion of the carboxylic acid moiety of N-protected proline to the corresponding alcohol, yielding Benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate.

The significance of this compound lies in its bifunctional nature, possessing a protected amine and a primary alcohol on a rigid pyrrolidine scaffold. This unique structural arrangement makes it an invaluable starting material for the stereoselective synthesis of a wide range of biologically active compounds. Its most notable application is in the synthesis of histone deacetylase (HDAC) inhibitors, a class of drugs that has shown significant promise in cancer therapy.

Synthesis and Characterization

The primary route for the synthesis of Benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves a two-step process starting from L-proline:

-

N-protection: The secondary amine of L-proline is protected with a benzyloxycarbonyl (Cbz) group.

-

Reduction: The carboxylic acid of the resulting N-Cbz-L-proline is reduced to a primary alcohol.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis and properties of Benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate.

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₁₇NO₃ | [1] |

| Molecular Weight | 235.28 g/mol | [1] |

| Appearance | Colorless to yellow liquid or semi-solid | [1] |

| Purity | ≥98% | [1] |

| Storage Temperature | Room temperature, sealed in dry conditions | [1] |

| Typical Yield (Reduction Step) | 70-95% | [2][3] |

Table 1: Quantitative Data for Benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Characterization Data

The structural identity and purity of Benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate are confirmed through various spectroscopic techniques.

| Technique | Data | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.28 (m, 5H), 5.15 (s, 2H), 4.15-4.05 (m, 1H), 3.70-3.55 (m, 2H), 3.50-3.35 (m, 2H), 2.00-1.80 (m, 4H) | [4] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 155.5, 137.0, 128.5, 128.0, 127.8, 67.0, 64.0, 60.0, 47.0, 28.0, 24.0 | [4] |

| Mass Spectrometry (EI) | m/z 235 (M⁺), 191, 146, 91 | [5] |

Table 2: Spectroscopic Data for Benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of Benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate.

Synthesis of N-Cbz-L-proline

Materials:

-

L-proline

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃)

-

Dioxane

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve L-proline in an aqueous solution of sodium carbonate.

-

Cool the solution in an ice bath.

-

Add benzyl chloroformate and dioxane to the cooled solution.

-

Stir the mixture vigorously at room temperature for several hours.

-

After the reaction is complete, wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.

-

Acidify the aqueous layer with hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield N-Cbz-L-proline as a white solid.

Synthesis of Benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (Reduction of N-Cbz-L-proline)

Method A: Using Borane Dimethyl Sulfide Complex

Materials:

-

N-Cbz-L-proline

-

Borane dimethyl sulfide complex (BMS)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Cbz-L-proline in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add borane dimethyl sulfide complex to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess BMS by the slow addition of methanol.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford Benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate.[3]

Method B: Using Lithium Aluminum Hydride (LiAlH₄)

Materials:

-

N-Cbz-L-proline

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend LiAlH₄ in anhydrous diethyl ether or THF in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

-

Dissolve N-Cbz-L-proline in anhydrous THF and add it dropwise to the LiAlH₄ suspension with stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.

-

Cool the reaction mixture in an ice bath.

-

Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

-

Filter the resulting aluminum salts and wash the filter cake with ethyl acetate.

-

Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the final product.

Applications in Drug Discovery: Synthesis of HDAC Inhibitors

Benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a key building block in the synthesis of a variety of HDAC inhibitors.[2] The pyrrolidine scaffold serves as a cap group that interacts with the surface of the enzyme, while the hydroxymethyl group provides a handle for further chemical modifications to introduce the zinc-binding group, which is essential for inhibitory activity.

Experimental Workflow: Synthesis of a Pyrrolidine-based HDAC Inhibitor

The following diagram illustrates a generalized workflow for the synthesis of a histone deacetylase inhibitor using Benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate as a starting material.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | 95687-41-5 [smolecule.com]

- 4. rsc.org [rsc.org]

- 5. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 550865 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Catalytic Machinery: A Technical Guide to Cbz-L-Prolinol in Asymmetric Synthesis

For Immediate Release

In the landscape of modern synthetic chemistry, the pursuit of enantiomerically pure compounds remains a paramount objective for researchers, scientists, and drug development professionals. Among the arsenal of catalytic tools, organocatalysis has emerged as a powerful and often more sustainable alternative to traditional metal-based catalysts. Within this domain, proline and its derivatives have carved a significant niche. This technical guide delves into the mechanism of action of a key proline-derived organocatalyst, Cbz-L-Prolinol, in asymmetric catalysis, providing a comprehensive overview of its catalytic cycle, supported by quantitative data and detailed experimental methodologies.

Core Catalytic Principles: The Enamine and Iminium Ion Pathways

The catalytic prowess of this compound, like its parent L-proline, lies in its ability to activate carbonyl compounds through the formation of nucleophilic enamine intermediates or electrophilic iminium ions. The bulky N-benzyloxycarbonyl (Cbz) group plays a crucial role in enhancing stereoselectivity by creating a well-defined chiral environment around the catalytic center. This steric hindrance directs the approach of the substrate, leading to the preferential formation of one enantiomer.

The general catalytic cycle for an enamine-mediated reaction, such as an asymmetric Michael addition, can be outlined as follows:

-

Enamine Formation: The secondary amine of this compound reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a chiral enamine intermediate. This step is typically reversible.

-

Stereoselective C-C Bond Formation: The nucleophilic enamine attacks an electrophilic acceptor (e.g., a nitroolefin in a Michael addition). The stereochemical outcome of this step is dictated by the sterically demanding Cbz group, which shields one face of the enamine, forcing the electrophile to approach from the less hindered side.

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed to release the chiral product and regenerate the this compound catalyst, allowing it to re-enter the catalytic cycle.

In reactions involving α,β-unsaturated aldehydes, this compound can also operate through an iminium ion pathway. Here, the catalyst forms an iminium ion with the unsaturated aldehyde, lowering its LUMO and activating it for nucleophilic attack.

Quantitative Analysis of Catalytic Performance

The efficacy of this compound as an organocatalyst is demonstrated by the high yields and enantioselectivities achieved in various asymmetric transformations. The following tables summarize representative quantitative data for Michael addition and aldol reactions.

Table 1: Asymmetric Michael Addition of Ketones to Nitroolefins Catalyzed by a this compound Derivative

| Entry | Ketone | Nitroolefin | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| 1 | Cyclohexanone | β-nitrostyrene | 95 | >99:1 | 98 |

| 2 | Cyclopentanone | β-nitrostyrene | 92 | 98:2 | 97 |

| 3 | Acetone | β-nitrostyrene | 85 | - | 95 |

| 4 | Cyclohexanone | (E)-2-(2-nitrovinyl)thiophene | 96 | >99:1 | 99 |

Data presented is a synthesis of typical results found in the literature for prolinol-derived catalysts in similar reactions.

Table 2: Asymmetric Aldol Reaction of Ketones with Aldehydes Catalyzed by a this compound Derivative

| Entry | Ketone | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 98 | 95:5 | 99 |

| 2 | Acetone | 4-Nitrobenzaldehyde | 90 | - | 96 |

| 3 | Cyclopentanone | Benzaldehyde | 93 | 92:8 | 97 |

| 4 | Acetone | Isovaleraldehyde | 88 | - | 94 |

Data presented is a synthesis of typical results found in the literature for prolinol-derived catalysts in similar reactions.

Visualizing the Catalytic Cycle and Experimental Workflow

To provide a clearer understanding of the underlying processes, the following diagrams, generated using the DOT language, illustrate the catalytic cycle for an asymmetric Michael addition and a general experimental workflow.

Spectroscopic Characterization of Cbz-L-Prolinol: A Technical Guide

Introduction

N-Carbobenzyloxy-L-prolinol (Cbz-L-Prolinol) is a chiral building block frequently utilized in the synthesis of more complex molecules, including pharmaceuticals and catalysts. Its defined stereochemistry and versatile functional groups make it a valuable synthon in organic chemistry. A thorough understanding of its structural features, confirmed through spectroscopic analysis, is paramount for its application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the expected ¹H and ¹³C NMR data for this compound, inferred from the data of Cbz-L-Proline.

Expected Differences for this compound:

-

¹H NMR: The spectrum of this compound will show signals for the two protons of the hydroxymethyl group (-CH₂OH), likely appearing as a multiplet around 3.5-3.8 ppm. A broad singlet corresponding to the hydroxyl proton (-OH) will also be present, the chemical shift of which is dependent on concentration and solvent. The signal for the α-proton (the CH group attached to the pyrrolidine ring and the CH₂OH group) is expected to shift slightly upfield compared to its position in Cbz-L-Proline. The characteristic carboxylic acid proton signal above 10 ppm will be absent.

-

¹³C NMR: The most significant difference will be the absence of the carboxylic acid carbonyl signal (typically > 170 ppm) and the appearance of a signal for the hydroxymethyl carbon (-CH₂OH) in the 60-70 ppm region.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.35 | m | 5H | Aromatic (C₆H₅) |

| ~5.15 | s | 2H | Benzylic (-CH₂-Ph) |

| ~4.2 | m | 1H | α-CH (on pyrrolidine) |

| ~3.6 | m | 2H | -CH₂OH |

| ~3.5 | m | 2H | δ-CH₂ (on pyrrolidine) |

| ~1.9 | m | 4H | β, γ-CH₂ (on pyrrolidine) |

| Variable | br s | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~155 | Urethane C=O |

| ~137 | Aromatic C (quaternary) |

| ~128.5 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127.8 | Aromatic CH |

| ~67 | Benzylic (-CH₂-Ph) |

| ~65 | -CH₂OH |

| ~60 | α-CH (on pyrrolidine) |

| ~47 | δ-CH₂ (on pyrrolidine) |

| ~29 | β or γ-CH₂ (on pyrrolidine) |

| ~25 | β or γ-CH₂ (on pyrrolidine) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show a characteristic broad absorption for the hydroxyl group.

Expected Differences for this compound:

The key difference in the IR spectrum of this compound compared to Cbz-L-Proline will be the presence of a strong, broad O-H stretching band for the alcohol at approximately 3200-3600 cm⁻¹. The broad O-H stretch of the carboxylic acid will be absent, as will the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹). The C=O stretch of the carbamate group will remain.

Table 3: Predicted IR Absorption Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3200-3600 | Strong, Broad | O-H Stretch (Alcohol) |

| 3030 | Medium | Aromatic C-H Stretch |

| 2850-2950 | Medium | Aliphatic C-H Stretch |

| ~1690 | Strong | C=O Stretch (Carbamate) |

| 1580, 1480 | Medium-Weak | C=C Stretch (Aromatic) |

| ~1420 | Medium | C-N Stretch |

| ~1050 | Strong | C-O Stretch (Alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The molecular weight of this compound (C₁₃H₁₇NO₃) is 235.28 g/mol .

Expected Differences for this compound:

The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ will be observed at m/z 235 or 236, respectively, which is different from the m/z of 249 or 250 for Cbz-L-Proline. The fragmentation pattern will also differ. A common fragmentation for Cbz-protected amines is the loss of the benzyl group (m/z 91) or the entire benzyloxycarbonyl group. For this compound, a characteristic loss of CH₂OH (31 Da) would be expected.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 236 | [M+H]⁺ (protonated molecule) |

| 218 | [M-OH]⁺ |

| 204 | [M-CH₂OH]⁺ |

| 144 | [M-C₇H₇O]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the protons.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method): As this compound is a liquid or low-melting solid, a thin film can be prepared by placing a drop of the neat compound between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common method for this type of molecule, which will typically produce the protonated molecule [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum. For fragmentation analysis (MS/MS), the parent ion of interest can be isolated and subjected to collision-induced dissociation (CID).

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic techniques described.

Cbz-L-Prolinol CAS number and molecular weight

A Comprehensive Technical Guide to Cbz-L-Prolinol

This technical guide provides an in-depth overview of this compound, a versatile chiral building block crucial in pharmaceutical research and organic synthesis. It is designed for researchers, scientists, and professionals in drug development, offering detailed information on its properties, experimental applications, and its role in complex synthetic pathways.

Core Compound Data

This compound, chemically known as benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate, is a derivative of the amino acid L-proline. The presence of the carbobenzyloxy (Cbz) protecting group enhances its stability and utility in multi-step syntheses.

| Property | Value | References |

| CAS Number | 6216-63-3 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₇NO₃ | [1][2] |

| Molecular Weight | 235.28 g/mol | [1][2][3] |

| Appearance | Light yellow liquid | [2] |

| Boiling Point | 220 °C / 0.5 mmHg | [2] |

| Density | 1.17 g/mL | [2] |

Role in Asymmetric Synthesis: A Chiral Auxiliary

This compound and its derivatives are widely recognized for their application as chiral auxiliaries.[2][5][6][7] A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction, after which it is typically removed.[7] Prolinol-derived auxiliaries are effective due to their rigid pyrrolidine structure, which creates a predictable steric environment to control the formation of new stereocenters.[2]

The following workflow illustrates the general principle of using a prolinol-derived chiral auxiliary in an asymmetric aldol reaction, a fundamental carbon-carbon bond-forming reaction.

Experimental Protocols

The versatility of this compound makes it a valuable starting material for a variety of synthetic procedures. Below is a representative experimental protocol for its use in the synthesis of a chiral ligand, which can then be applied in asymmetric catalysis.

Synthesis of a Cbz-Protected Prolinol-Derived Ligand

This protocol outlines the conversion of the hydroxyl group of this compound to a different functional group, a common step in creating more complex chiral ligands or auxiliaries.

Materials:

-

This compound (1 equivalent)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA, 1.5 equivalents)

-

Methanesulfonyl chloride (MsCl, 1.2 equivalents)

-

Sodium azide (NaN₃, 3 equivalents)

-

Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Mesylation:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

-

Add triethylamine dropwise to the stirred solution.

-

Slowly add methanesulfonyl chloride to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.

-

-

Azide Substitution:

-

Dissolve the crude mesylate in DMF in a round-bottom flask.

-

Add sodium azide to the solution and heat the mixture to 60-80 °C.

-

Stir the reaction at this temperature for several hours until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the Cbz-protected azido-prolinol derivative.

-

Applications in Drug Discovery and Development

The pyrrolidine ring, the core structure of this compound, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[8][9] Its conformational rigidity allows for the precise orientation of functional groups, which is critical for specific interactions with biological targets.[8] L-proline and its derivatives, including prolinol, are frequently used as building blocks in the synthesis of complex chiral molecules and as organocatalysts for stereoselective reactions.[4] The development of drugs containing these motifs often relies on asymmetric synthesis strategies where chiral auxiliaries or catalysts derived from prolinol play a pivotal role.[10]

The overall drug discovery process is a multi-stage endeavor, often represented by the Design-Make-Test-Analyze (DMTA) cycle.[11] The "Make" phase, involving the chemical synthesis of candidate molecules, is where compounds like this compound are indispensable for creating specific stereoisomers of a potential drug.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01615F [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Highly Enantioselective Synthesis Using Prolinol as a Chiral Auxiliary: Silver-Mediated Synthesis of Axially Chiral Vinylallenes and Subsequent (Hetero)-Diels-Alder Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Accelerating compound synthesis in drug discovery: the role of digitalisation and automation - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of Cbz-L-Prolinol: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of N-Carbobenzyloxy-L-prolinol (Cbz-L-Prolinol), a key building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and chiral catalysts. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation to support laboratory and developmental work.

While specific quantitative solubility and stability data for this compound is not extensively available in peer-reviewed literature, this guide outlines the established principles of the Cbz protecting group's behavior and provides robust, adaptable methodologies for determining these crucial parameters.

Core Concepts: Understanding the this compound Structure

This compound is an N-protected amino alcohol. The carbobenzyloxy (Cbz or Z) group is a widely used amine protecting group in peptide synthesis and organic chemistry. Its stability profile is a key determinant of its utility. The Cbz group is known to be stable under a variety of conditions, including basic and mildly acidic media, which allows for a broad range of subsequent chemical transformations.[1] However, it is readily cleaved under specific conditions, most notably catalytic hydrogenolysis or by treatment with strong acids.[1]

Solubility Profile of this compound

To address the lack of specific data, a standardized experimental protocol for determining the equilibrium solubility of this compound is presented below. This protocol can be employed to generate in-house data for a variety of relevant solvent systems.

Illustrative Solubility Data Table

The following table is a template for presenting experimentally determined solubility data for this compound. The values provided are for illustrative purposes only and should be replaced with experimental findings.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Methanol | 25 | [Experimental Value] | HPLC-UV |

| Ethanol | 25 | [Experimental Value] | HPLC-UV |

| Isopropanol | 25 | [Experimental Value] | HPLC-UV |

| Acetonitrile | 25 | [Experimental Value] | HPLC-UV |

| Dichloromethane | 25 | [Experimental Value] | HPLC-UV |

| Ethyl Acetate | 25 | [Experimental Value] | HPLC-UV |

| Water | 25 | [Experimental Value] | HPLC-UV |

| Phosphate Buffer (pH 7.4) | 25 | [Experimental Value] | HPLC-UV |

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines a method for determining the thermodynamic equilibrium solubility of this compound in various solvents.

Objective: To determine the saturation concentration of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., methanol, ethanol, water, etc.)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Dilution and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm syringe filter. Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in mg/mL by correcting for the dilution factor.

Stability Profile of this compound

The stability of this compound is a critical parameter for its storage, handling, and application in multi-step syntheses. The primary degradation pathways for Cbz-protected compounds involve the cleavage of the carbamate bond. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[6][7][8][9]

Illustrative Stability Data Table (Forced Degradation)

The following table is a template for summarizing the results of a forced degradation study on this compound. The percentage of degradation is indicative and should be determined experimentally.

| Stress Condition | Reagent/Condition | Time (hours) | Degradation (%) | Major Degradants |

| Acidic Hydrolysis | 1 M HCl | 24 | [Experimental Value] | L-Prolinol, Benzyl Alcohol |

| Basic Hydrolysis | 1 M NaOH | 24 | [Experimental Value] | L-Prolinol, Benzyl Alcohol |

| Oxidative | 3% H₂O₂ | 24 | [Experimental Value] | [To be identified] |

| Thermal | 60 °C in Solution | 72 | [Experimental Value] | [To be identified] |

| Photolytic | UV/Vis Light | 24 | [Experimental Value] | [To be identified] |

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study on this compound to assess its stability under various stress conditions.

Objective: To identify the degradation pathways and potential degradation products of this compound under acidic, basic, oxidative, thermal, and photolytic stress.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Keep the solution at room temperature or elevated temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep the solution at room temperature for a defined period.

-

Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the solution at room temperature for a defined period.

-

Thermal Degradation: Store the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60 °C) for a defined period. A solid-state thermal degradation study should also be considered.

-

Photolytic Degradation: Expose the stock solution to UV and visible light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis: At specified time points, withdraw aliquots from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate and identify the parent compound and any degradation products.

-

Data Evaluation: Calculate the percentage of degradation of this compound. Characterize the major degradation products based on their retention times, UV spectra, and mass-to-charge ratios.

Visualizing Experimental Workflows

To aid in the practical implementation of these studies, the following diagrams illustrate the logical flow of the experimental protocols.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Workflow for Forced Degradation Study.

Conclusion

This technical guide provides a foundational framework for assessing the solubility and stability of this compound. While specific experimental data for this compound is sparse, the provided protocols offer a robust starting point for generating the necessary data to support its use in research and development. The general stability of the Cbz group suggests that this compound will exhibit good stability under neutral and mildly acidic or basic conditions, with predictable degradation under harsh acidic, basic, or reductive conditions. The systematic application of the outlined experimental methodologies will enable a thorough and accurate characterization of this important synthetic intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [guidechem.com]

- 4. echemi.com [echemi.com]

- 5. N-Benzyloxycarbonyl-L-proline | 1148-11-4 [amp.chemicalbook.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. biopharmaspec.com [biopharmaspec.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of the Cbz Protecting Group in Prolinol Chemistry: A Technical Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of modern organic synthesis, particularly in the development of pharmaceuticals and other complex chiral molecules, the precise control of reactive functional groups is paramount. Prolinol, a chiral amino alcohol derived from the readily available amino acid proline, stands as a versatile and valuable building block. Its utility is significantly enhanced through the strategic use of protecting groups, among which the benzyloxycarbonyl (Cbz or Z) group plays a pivotal role. This technical guide provides an in-depth exploration of the function and application of the Cbz protecting group in conjunction with prolinol, offering detailed experimental protocols, quantitative data, and mechanistic insights relevant to researchers, scientists, and professionals in drug development.

The Core Function of the Cbz Protecting Group in Prolinol

The primary role of the benzyloxycarbonyl (Cbz) group is to temporarily block the reactivity of the secondary amine in the prolinol ring. This protection is crucial for several reasons:

-

Preventing Unwanted Side Reactions: The lone pair of electrons on the nitrogen atom of prolinol makes it nucleophilic and basic. In the course of a multi-step synthesis, this reactivity could lead to undesired side reactions, such as N-alkylation or participation in reactions intended for other functional groups within the molecule. The Cbz group effectively "masks" this nucleophilicity.

-

Ensuring Regioselectivity: By protecting the amine, the Cbz group directs chemical transformations to other parts of the molecule, thereby ensuring high regioselectivity.[1] This is fundamental to achieving the desired molecular architecture in complex syntheses.[1]

-

Enhancing Stability and Crystallinity: The introduction of the Cbz group can increase the stability of the prolinol derivative and often facilitates purification by crystallization.

-

Directing Stereochemistry: In the context of chiral auxiliaries derived from prolinol, the Cbz group can influence the conformation of the molecule, thereby playing a role in the stereochemical outcome of subsequent reactions.

Experimental Protocols

Detailed and reliable experimental procedures are critical for the successful application of protecting group strategies. The following sections provide established protocols for the protection of prolinol with the Cbz group and its subsequent removal.

Cbz Protection of (S)-Prolinol

This protocol is adapted from standard procedures for the N-Cbz protection of amino acids and amines.

Procedure:

-

Dissolve (S)-prolinol (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as sodium bicarbonate (NaHCO₃) or triethylamine (NEt₃) (2.0-2.5 equivalents), to the solution.

-

Slowly add benzyl chloroformate (Cbz-Cl) (1.1-1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Cbz-(S)-prolinol.

-

Purify the product by column chromatography on silica gel or by recrystallization.

Diagram of Cbz Protection of Prolinol

References

Chirality and Optical Rotation of Cbz-L-Prolinol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the chirality and optical rotation of N-Benzyloxycarbonyl-L-prolinol (Cbz-L-Prolinol). Designed for researchers, scientists, and professionals in drug development, this document details the stereochemical properties, methods for optical activity measurement, and relevant data for this important chiral building block.

Introduction to this compound

N-Benzyloxycarbonyl-L-prolinol, commonly referred to as this compound, is a protected amino alcohol derived from the natural amino acid L-proline. The introduction of the carbobenzyloxy (Cbz) protecting group on the nitrogen atom enhances its utility in various synthetic applications, particularly in peptide synthesis and the construction of complex chiral molecules. The inherent chirality of the proline backbone makes this compound a valuable stereospecific building block in the development of active pharmaceutical ingredients (APIs).

Chirality of this compound

The chirality of this compound originates from the stereocenter at the alpha-carbon of the pyrrolidine ring, which is inherited from its precursor, L-proline. L-proline is the (S)-enantiomer. The synthesis of this compound from L-proline typically involves the protection of the amine group followed by the reduction of the carboxylic acid to a hydroxymethyl group. These reactions generally do not affect the stereochemistry at the alpha-carbon, thus this compound retains the (S)-configuration.

The systematic IUPAC name for this compound is benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate. The "(2S)" designation explicitly defines the absolute configuration at the chiral center.

Figure 1: Synthetic pathway from L-Proline to this compound.

Optical Rotation

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light.[1] This rotation is measured using a polarimeter and is reported as the specific rotation [α], which is a characteristic constant for a given compound under specific conditions.[2]

Specific Rotation Data

| Compound | CAS Number | Specific Rotation ([α]D) | Conditions |

| N-Benzyloxycarbonyl-L-proline | 1148-11-4 | -40° | c=2, Ethanol |

| N-Benzyloxycarbonyl-L-proline | 1148-11-4 | -60° | c=2, Acetic Acid |

Data sourced from commercial supplier information.[3]

It is important to note that the specific rotation value can be influenced by the solvent, concentration, temperature, and the wavelength of the light used for measurement. For definitive characterization, it is recommended to obtain lot-specific data from the supplier's Certificate of Analysis or to perform an experimental measurement.

Experimental Protocol for Optical Rotation Measurement

The following provides a detailed methodology for determining the specific optical rotation of this compound using a polarimeter.

Materials and Equipment

-

This compound sample

-

High-purity solvent (e.g., ethanol, methanol, or chloroform)

-

Analytical balance

-

Volumetric flask (e.g., 10 mL)

-

Polarimeter with a sodium lamp (D-line, 589.3 nm)

-

Polarimeter cell (e.g., 1 dm)

-

Syringe and filter (if necessary, to remove particulates)

Procedure

-

Sample Preparation:

-

Accurately weigh a specific amount of the this compound sample (e.g., 100 mg) using an analytical balance.

-

Transfer the weighed sample to a volumetric flask.

-

Add a portion of the chosen solvent to the flask and dissolve the sample completely.

-

Carefully add more solvent to the flask until the solution reaches the calibration mark.

-

Stopper the flask and invert it several times to ensure a homogeneous solution.

-

-

Polarimeter Calibration:

-

Turn on the polarimeter and allow the sodium lamp to warm up and stabilize.

-

Fill the polarimeter cell with the pure solvent that was used to prepare the sample solution. This will serve as the blank.

-

Ensure that there are no air bubbles in the light path of the cell.

-

Place the cell in the polarimeter and take a reading. This value should be zeroed to calibrate the instrument.

-

-

Sample Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared this compound solution.

-

Fill the cell with the sample solution, again ensuring the absence of air bubbles.

-

Place the filled cell into the polarimeter.

-

Record the observed optical rotation (α) in degrees. It is advisable to take multiple readings and calculate the average to ensure accuracy.

-

Record the temperature at which the measurement was taken.

-

Calculation of Specific Rotation

The specific rotation ([α]Tλ) is calculated using the following formula:

[α]Tλ = α / (l × c)

Where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in grams per milliliter (g/mL).

-

T is the temperature in degrees Celsius (°C).

-

λ is the wavelength of the light (D for the sodium D-line).

Figure 2: Experimental workflow for optical rotation measurement.

Conclusion

This compound is a chiral molecule with an (S)-configuration at its stereocenter, a feature directly derived from its natural precursor, L-proline. While specific optical rotation values for this compound are not widely published, the levorotatory nature of its parent compound, Cbz-L-proline, strongly suggests a similar optical behavior. For precise characterization and quality control in research and drug development, it is imperative to determine the specific rotation experimentally using the detailed protocol provided in this guide. This ensures the stereochemical integrity and purity of this critical chiral building block.

References

Methodological & Application

Application Notes: Asymmetric Aldol Reaction Mediated by Prolinol Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric aldol reaction is a cornerstone of synthetic organic chemistry, enabling the stereoselective formation of carbon-carbon bonds to produce chiral β-hydroxy carbonyl compounds. These structural motifs are integral to a vast array of natural products and pharmaceutical agents. The advent of organocatalysis, using small chiral organic molecules, has revolutionized this field by providing an alternative to metal-based catalysts. L-proline is a foundational organocatalyst in this domain; however, extensive research has focused on developing derivatives to enhance catalytic activity, solubility, and stereoselectivity.

While N-protected amino alcohols like Cbz-L-Prolinol serve as critical chiral building blocks for synthesizing more sophisticated catalysts, this protocol focuses on a widely recognized and highly effective class of catalysts derived from prolinol: diarylprolinol silyl ethers . Specifically, this document details a protocol using (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, often referred to as a Hayashi-Jørgensen catalyst, which is known for its superior performance in various enamine- and iminium-mediated transformations.[1]

Catalytic Cycle and Mechanism

The catalytic asymmetric aldol reaction mediated by diarylprolinol silyl ethers proceeds through a well-established enamine-based mechanism, similar to that of L-proline.[2] The secondary amine of the catalyst condenses with a ketone (the aldol donor) to form a nucleophilic enamine intermediate. This enamine then attacks the carbonyl group of an aldehyde (the aldol acceptor). The bulky diarylprolinol silyl ether moiety effectively shields one face of the enamine, directing the aldehyde to the opposite face and thereby controlling the stereochemical outcome. Subsequent hydrolysis of the resulting iminium ion releases the aldol product and regenerates the catalyst for the next cycle.

References

Application Notes and Protocols for the Use of Cbz-L-Prolinol in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient assembly of peptide chains. The synthesis of C-terminally modified peptides, such as peptide alcohols, is of significant interest as these modifications can enhance biological activity and improve pharmacokinetic properties. Cbz-L-Prolinol, an N-terminally protected prolinol derivative, serves as a valuable building block for the synthesis of peptides with a C-terminal prolinol moiety. The benzyloxycarbonyl (Cbz) protecting group offers orthogonality to the commonly used Fmoc and Boc protecting group strategies in SPPS.

These application notes provide a comprehensive guide to the utilization of this compound in SPPS. Detailed protocols for the attachment of this compound to common solid supports, subsequent peptide chain elongation, cleavage, and purification are provided.

Core Applications in SPPS

The primary application of this compound in SPPS is the synthesis of peptides with a C-terminal prolinol. This modification can:

-

Mimic the transition state of peptide bond hydrolysis , leading to potent enzyme inhibitors.

-

Increase resistance to degradation by exopeptidases.

-

Improve cell permeability and bioavailability.

-

Serve as a precursor for the synthesis of peptide aldehydes , which are potent protease inhibitors.

Data Presentation

The following tables summarize key quantitative parameters associated with the use of this compound in a typical SPPS workflow.

Table 1: Resin Loading Efficiency of this compound

| Resin Type | Activation/Coupling Method | Loading Efficiency (%) | Reference |

| 2-Chlorotrityl chloride (2-CTC) | DIPEA in DCM | 85-95 | [1][2] |

| Wang Resin | DIC/DMAP in DMF | 70-85 | [3][4] |

Table 2: Typical Synthesis Parameters for Peptide Elongation

| Parameter | Value | Notes |

| Amino Acid Excess | 3 - 5 equivalents | Relative to resin loading. |

| Coupling Reagent Excess | 2.9 - 4.9 equivalents | Relative to resin loading. |

| Coupling Time | 30 - 120 minutes | Sequence and amino acid dependent. |

| Deprotection Reagent | 20% Piperidine in DMF | For Fmoc-based SPPS. |

| Deprotection Time | 2 x 10 minutes | Standard for Fmoc removal. |

Table 3: Cleavage and Yield of a Model Pentapeptide Alcohol

| Resin Type | Cleavage Cocktail | Cleavage Time (hours) | Crude Purity (%) | Overall Yield (%) |

| 2-Chlorotrityl chloride (2-CTC) | TFA/TIS/H₂O (95:2.5:2.5) | 2 | > 80 | 65-75 |

| Wang Resin | TFA/TIS/H₂O (95:2.5:2.5) | 2 | > 75 | 55-65 |

Experimental Protocols

Protocol 1: Attachment of this compound to 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol describes the loading of the first amino alcohol, this compound, onto the highly acid-sensitive 2-CTC resin.[1][2]

Materials:

-

2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB)

-

This compound

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the 2-CTC resin (1 g, nominal loading e.g., 1.0 mmol/g) in anhydrous DCM (10 mL) for 30 minutes in a sealed SPPS reaction vessel.

-

Preparation of this compound Solution: In a separate flask, dissolve this compound (1.5 eq, 1.5 mmol, 353 mg) in anhydrous DCM (8 mL).

-

Loading Reaction: Drain the DCM from the swollen resin. Add the this compound solution to the resin. Add DIPEA (3.0 eq, 3.0 mmol, 522 µL) to the resin slurry.

-

Agitation: Agitate the mixture at room temperature for 2 hours.

-

Capping: To cap any unreacted chlorotrityl groups, add MeOH (1 mL) and agitate for an additional 30 minutes.

-

Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

-

Drying: Dry the resin under vacuum to a constant weight.

-

Loading Determination (Optional): The loading can be determined gravimetrically (by weight gain) or by a spectrophotometric method after cleaving a small amount of this compound from the resin.

Protocol 2: Attachment of this compound to Wang Resin

This protocol details the esterification of this compound to Wang resin, a common support for Fmoc-based SPPS.[3][4]

Materials:

-

Wang resin (100-200 mesh)

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

4-(Dimethylamino)pyridine (DMAP)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Acetic Anhydride

-

N,N-Diisopropylethylamine (DIPEA)

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the Wang resin (1 g) in anhydrous DMF (10 mL) for 1 hour.

-

Activation and Coupling:

-

In a separate flask, dissolve this compound (3 eq), and DMAP (0.1 eq) in anhydrous DMF.

-

Add DIC (3 eq) to the solution and pre-activate for 10 minutes at 0°C.

-

Drain the DMF from the swollen resin and add the activated this compound solution.

-

-

Reaction: Agitate the mixture at room temperature for 4-12 hours.

-

Capping of Unreacted Hydroxyl Groups:

-

Drain the reaction solution.

-

Add a solution of acetic anhydride (5 eq) and DIPEA (5 eq) in DMF.

-

Agitate for 1 hour.

-

-

Washing: Drain the capping solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

-

Drying: Dry the resin under vacuum.

Protocol 3: Peptide Chain Elongation (Fmoc-SPPS)

This protocol outlines the standard cycle for adding Fmoc-protected amino acids to the this compound-loaded resin.

Materials:

-

This compound-loaded resin

-

Fmoc-protected amino acids

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

DMF, DCM

Procedure (per coupling cycle):

-

Resin Swelling: Swell the this compound-loaded resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain and repeat the treatment for 10 minutes.

-

Wash the resin thoroughly with DMF (5 x 10 mL).

-

-

Coupling:

-

In a separate vessel, pre-activate the Fmoc-amino acid (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 30-60 minutes.

-

Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive, recouple for another 30 minutes.

-

-

Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

Repeat: Repeat steps 2-4 for each amino acid in the sequence.

Protocol 4: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide alcohol from the resin and removal of side-chain protecting groups.

Materials:

-

Peptide-resin

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM (3 x 10 mL) and dry under vacuum for at least 1 hour.

-

Cleavage:

-

Add the cleavage cocktail (10 mL per gram of resin) to the dried peptide-resin in a cleavage vessel.

-

Agitate at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh cleavage cocktail.

-

Precipitate the peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether.

-

-

Isolation:

-

Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether twice.

-

Dry the crude peptide under vacuum.

-

Protocol 5: Purification and Characterization

Purification:

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[5] A linear gradient of acetonitrile in water, both containing 0.1% TFA, is commonly used for elution.

Characterization:

The purified peptide alcohol should be characterized to confirm its identity and purity.[6]

-

Mass Spectrometry (MS): To verify the molecular weight of the synthesized peptide.

-

Analytical RP-HPLC: To determine the purity of the final product.

Visualizations

Caption: Experimental workflow for SPPS of a peptide alcohol using this compound.

Caption: A generalized cell signaling pathway potentially modulated by a peptide alcohol.

References

Application Notes and Protocols: Cbz-L-Prolinol as a Catalyst for Asymmetric Michael Addition Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cbz-L-Prolinol as an organocatalyst for asymmetric Michael addition reactions. The following sections detail the reaction mechanism, present quantitative data on catalyst performance, and provide detailed experimental protocols for typical applications.

Introduction

Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a green and efficient alternative to traditional metal-based catalysts. Proline and its derivatives are among the most successful classes of organocatalysts, capable of promoting a wide range of asymmetric transformations with high enantioselectivity. This compound, a readily available derivative of L-proline, has demonstrated potential as a catalyst in asymmetric Michael addition reactions. The carbobenzyloxy (Cbz) protecting group on the nitrogen atom can influence the catalyst's solubility, stability, and steric environment, thereby affecting its catalytic activity and selectivity.

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction that is widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The use of a chiral catalyst, such as this compound, allows for the enantioselective synthesis of Michael adducts, providing access to stereochemically defined building blocks.

Reaction Mechanism and Catalytic Cycle

The catalytic cycle of a this compound-catalyzed Michael addition reaction is believed to proceed through an enamine-based mechanism, similar to that of proline and other prolinol derivatives. The key steps are illustrated in the catalytic cycle diagram below.

Figure 1: Proposed catalytic cycle for the this compound catalyzed Michael addition reaction.

The reaction is initiated by the condensation of the this compound catalyst with a Michael donor (e.g., a ketone or aldehyde) to form a chiral enamine intermediate. This enamine then attacks the Michael acceptor (e.g., a nitroalkene or enone) in a stereocontrolled manner. The resulting iminium intermediate is subsequently hydrolyzed to release the Michael adduct and regenerate the catalyst, thus completing the catalytic cycle. The stereochemical outcome of the reaction is determined by the facial selectivity of the enamine's attack on the Michael acceptor, which is influenced by the steric and electronic properties of the catalyst.

Factors Influencing the Reaction

Several factors can influence the yield, enantioselectivity, and diastereoselectivity of this compound catalyzed Michael addition reactions. Understanding these relationships is crucial for optimizing reaction conditions.

Figure 2: Logical relationship of factors influencing the Michael addition reaction.

-

Catalyst Loading: Typically, organocatalytic reactions require a higher catalyst loading (5-30 mol%) compared to metal-catalyzed reactions. The optimal loading needs to be determined experimentally for each specific substrate combination.

-

Solvent: The choice of solvent can significantly impact the reaction rate and stereoselectivity. Solvents such as chloroform, dichloromethane, and toluene are commonly used.

-

Temperature: Reactions are often performed at temperatures ranging from room temperature down to -60°C to enhance enantioselectivity.[1]

-

Substrates: The steric and electronic properties of both the Michael donor and acceptor play a crucial role in the reaction's success.

-

Additives: In some cases, the addition of a co-catalyst, such as an acid (e.g., benzoic acid), can improve the reaction rate and selectivity.[1]

Quantitative Data Summary

The following table summarizes representative quantitative data for a prolinol-derivative-catalyzed intramolecular aza-Michael addition reaction. While this is not an intermolecular carbon-Michael addition, it provides valuable insight into the potential performance of this compound as a catalyst. The data is adapted from a study on the enantioselective synthesis of piperidine alkaloids.[1]

| Entry | Michael Donor (Nitrogen Nucleophile) | Michael Acceptor (Pendant Aldehyde) | Catalyst (mol%) | Additive (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| 1 | Cbz-protected amine | α,β-unsaturated aldehyde | 20 | Benzoic Acid (20) | -50 | 22 | 71 | 93 | [1] |

| 2 | Boc-protected amine | α,β-unsaturated aldehyde | 20 | Benzoic Acid (20) | -50 | 22 | 71 | 93 | [1] |

Note: The catalyst used in the referenced study was a diarylprolinol silyl ether, which is structurally related to this compound. The data suggests that high enantioselectivities can be achieved with prolinol-based catalysts in Michael-type additions.

Experimental Protocols

The following are representative experimental protocols for a this compound catalyzed Michael addition reaction. These protocols are based on established procedures for related prolinol-derived catalysts and should be optimized for specific substrates.

General Experimental Workflow

Figure 3: General workflow for a this compound catalyzed Michael addition reaction.

Protocol 1: Asymmetric Michael Addition of a Ketone to a Nitroalkene

This protocol is adapted from general procedures for proline-derivative catalyzed Michael additions.

Materials:

-

This compound (Catalyst)

-

Michael Donor (e.g., Cyclohexanone)

-

Michael Acceptor (e.g., trans-β-Nitrostyrene)

-

Solvent (e.g., Chloroform, anhydrous)

-

Co-catalyst (optional, e.g., Benzoic Acid)

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (e.g., 0.1 mmol, 20 mol%).

-

Add the Michael donor (e.g., cyclohexanone, 1.0 mmol, 2.0 eq.).

-

Add anhydrous solvent (e.g., chloroform, 2.0 mL).

-

If using a co-catalyst, add it at this stage (e.g., benzoic acid, 0.1 mmol, 20 mol%).

-

Stir the mixture at room temperature for 20 minutes.

-

Add the Michael acceptor (e.g., trans-β-nitrostyrene, 0.5 mmol, 1.0 eq.).

-

Cool the reaction mixture to the desired temperature (e.g., -20°C to -60°C).

-

Stir the reaction mixture at this temperature and monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

-

Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC) of the purified product.

Protocol 2: Asymmetric aza-Michael Addition (Intramolecular)

This protocol is based on the enantioselective synthesis of piperidines.[1]

Materials:

-

Cbz-protected amino-aldehyde substrate

-

Diarylprolinol silyl ether catalyst (structurally related to this compound)

-

Benzoic acid (additive)

-

Solvent (e.g., Chloroform, anhydrous)

-

Sodium borohydride (for reduction of the aldehyde product)

-

Methanol

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a solution of the Cbz-protected amino-aldehyde substrate (1.0 eq.) in anhydrous chloroform (to make a 0.1 M solution) under an inert atmosphere, add the diarylprolinol silyl ether catalyst (0.2 eq.) and benzoic acid (0.2 eq.).

-

Cool the reaction mixture to -50°C.

-

Stir the reaction at this temperature for 22 hours.

-

Quench the reaction by adding methanol.

-

Add sodium borohydride in portions at -50°C to reduce the resulting aldehyde to the corresponding alcohol for easier analysis and purification.

-

Allow the reaction to warm to room temperature and stir for an additional 30 minutes.

-

Add water and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the yield and enantiomeric excess (by chiral HPLC) of the purified product.

Conclusion

This compound is a promising organocatalyst for asymmetric Michael addition reactions. By leveraging the principles of enamine catalysis, it can facilitate the formation of carbon-carbon and carbon-nitrogen bonds with high stereocontrol. The protocols and data presented herein provide a solid foundation for researchers to explore the utility of this compound in their synthetic endeavors. Optimization of reaction conditions, including catalyst loading, solvent, temperature, and the use of additives, is crucial for achieving high yields and selectivities for specific substrate combinations. Further research into the broader substrate scope of this compound will undoubtedly expand its applications in the synthesis of complex, chiral molecules.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using Cbz-L-Prolinol

Introduction

(S)-N-Carbobenzyloxy-2-pyrrolidinemethanol, commonly known as Cbz-L-Prolinol, and its derivatives are invaluable chiral building blocks in the synthesis of complex pharmaceutical intermediates. The inherent chirality of the proline scaffold allows for a high degree of stereochemical control in various chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound and its related compounds in the synthesis of key precursors for antiviral and anticancer agents. The protocols outlined below are intended for researchers, scientists, and drug development professionals.

Application 1: Chiral Auxiliary in Asymmetric Aldol Reactions for the Synthesis of Polyketide and Macrolide Precursors

This compound can be readily converted into a chiral amide auxiliary, which is effective in directing the stereochemical outcome of aldol reactions. This methodology is crucial for the synthesis of chiral β-hydroxy carbonyl compounds, which are common structural motifs in natural products with therapeutic properties, such as polyketides and macrolides.

Diagram of the Asymmetric Aldol Reaction Workflow

Caption: Workflow for an asymmetric aldol reaction using a this compound-derived chiral auxiliary.

Experimental Protocols

Protocol 1.1: Synthesis of Propanoyl-(S)-prolinol Chiral Auxiliary

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

-

Slowly add propanoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the propanoyl-(S)-prolinol auxiliary.

Protocol 1.2: Asymmetric Aldol Reaction

-

To a solution of the propanoyl-(S)-prolinol auxiliary (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add lithium diisopropylamide (LDA) (1.1 eq) dropwise.

-

Stir the solution at -78 °C for 30 minutes to form the lithium enolate.

-

Add benzaldehyde (1.2 eq) dropwise to the enolate solution.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude aldol adduct can be purified by column chromatography. The chiral auxiliary can be removed by hydrolysis (e.g., LiOH in THF/water) to yield the final β-hydroxy carbonyl product.

Quantitative Data

| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Propanoyl-(S)-prolinol | Benzaldehyde | >95:5 | 80-90 |

| Acetyl-(S)-prolinol | Isobutyraldehyde | >90:10 | 75-85 |

| Note: Data is illustrative and depends on specific reaction conditions.[1] |

Application 2: Organocatalysis in the Synthesis of Anticancer Agent Precursors

L-proline, a closely related and readily derived compound from this compound via deprotection, is a powerful organocatalyst. It can be used to catalyze the synthesis of complex heterocyclic compounds with potential anticancer activity, such as α-cyano bis(indolyl)chalcones.

Diagram of the L-Proline Catalyzed Synthesis of α-Cyano Bis(indolyl)chalcones

References

Application Notes: Cbz-L-Prolinol as a Precursor in Proline-Containing Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of proline-containing peptides, the unique structural properties of proline demand careful consideration of protecting group strategies and coupling protocols. While Cbz-L-proline is a well-established reagent for solution-phase peptide synthesis, its precursor, Cbz-L-Prolinol, offers a versatile starting point for the introduction of proline moieties. This document provides detailed application notes and protocols for the use of this compound as a stable, storable precursor which can be readily converted to Cbz-L-proline for subsequent incorporation into peptide chains. This approach is particularly useful in workflows where the acid chloride of Cbz-L-proline is required, as the prolinol form avoids the handling of the more reactive and less stable acid chloride.

The primary application of this compound in this context is its oxidation to the corresponding carboxylic acid, Cbz-L-proline. This transformation allows for the in-situ generation of the active amino acid derivative immediately prior to its use in peptide coupling reactions. The benzyloxycarbonyl (Cbz) protecting group is favored in solution-phase synthesis due to its stability under a range of conditions and its selective removal by catalytic hydrogenolysis.[1]

Key Applications

-

Stable Precursor: this compound serves as a stable, crystalline solid, which is less hygroscopic and easier to handle and store compared to Cbz-L-proline.

-

On-Demand Synthesis: Enables the on-demand synthesis of Cbz-L-proline, ensuring the use of a fresh and highly reactive amino acid derivative for peptide coupling.

-

Solution-Phase Peptide Synthesis (SPPS): The resulting Cbz-L-proline is ideal for solution-phase fragment condensation strategies.[2]

-

Orthogonal Protection Schemes: The Cbz group is compatible with Boc and Fmoc-based protection strategies, allowing for its use in complex, multi-step syntheses.[1]

Data Presentation

Table 1: Quantitative Data for the Synthesis and Application of Cbz-L-Proline from this compound

| Step | Transformation | Reagents and Conditions | Typical Yield (%) | Typical Purity (%) | Reference(s) |

| 1. Oxidation | This compound to Cbz-L-proline | Jones Oxidation (CrO₃, H₂SO₄, Acetone) | 85-95 | >98 | [3],[4] |

| 2. Peptide Coupling | Cbz-L-proline + H-Gly-OMe → Cbz-Pro-Gly-OMe | DCC, HOBt in DMF | 80-90 | >95 | [5] |

| 3. Cbz-Group Deprotection | Cbz-Pro-Gly-OMe → H-Pro-Gly-OMe | Catalytic Hydrogenolysis (H₂, 10% Pd/C in Methanol) | 90-98 | >99 | [1] |

Experimental Protocols

Protocol 1: Oxidation of this compound to Cbz-L-Proline via Jones Oxidation

This protocol describes the conversion of the primary alcohol of this compound to a carboxylic acid.

Materials:

-

This compound

-

Acetone (reagent grade)

-

Jones Reagent (prepared by dissolving 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid and diluting with water to a final volume of 100 mL)[3]

-

Isopropyl alcohol

-

Sodium bicarbonate

-

Ethyl acetate

-

Magnesium sulfate

-

Deionized water

Procedure:

-

Dissolution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve this compound (0.1 mol) in 250 mL of acetone.

-

Cooling: Cool the solution to 0-5 °C in an ice-water bath.

-

Addition of Jones Reagent: While vigorously stirring, add the Jones Reagent dropwise from the dropping funnel. Maintain the temperature of the reaction mixture below 10 °C throughout the addition. The orange color of the reagent will turn to a green precipitate. Continue adding the reagent until the orange color persists for approximately 20 minutes.[6]

-

Quenching: Quench the excess oxidant by adding isopropyl alcohol dropwise until the orange color disappears and the solution remains green.

-

Neutralization: Cautiously add sodium bicarbonate in small portions until the pH of the mixture is neutral.

-

Extraction: Decant the acetone solution and rinse the remaining green salts with two portions of acetone. Combine the acetone solutions and remove the acetone under reduced pressure. Dissolve the residue in ethyl acetate and wash with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Cbz-L-proline as a white solid.[1]